Disodium tetrahydroxysuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Research

Studies suggest DTHS may play a role in iron chelation, the process of removing excess iron from the body. Excess iron can contribute to oxidative stress and tissue damage, and DTHS is being investigated for its potential use in treating iron overload conditions like hemochromatosis [].

Environmental Remediation

DTHS exhibits biodegradability and complexing properties, making it a potential candidate for chelating heavy metals in contaminated environments. Research suggests DTHS may be effective in mobilizing and removing heavy metals like lead and cadmium from soil and water [].

Material Science

DTHS's ability to form complexes with metal ions makes it a potential additive in various materials. Studies have explored the use of DTHS in developing flame retardants, corrosion inhibitors, and precursors for metal-organic frameworks (MOFs) [, ].

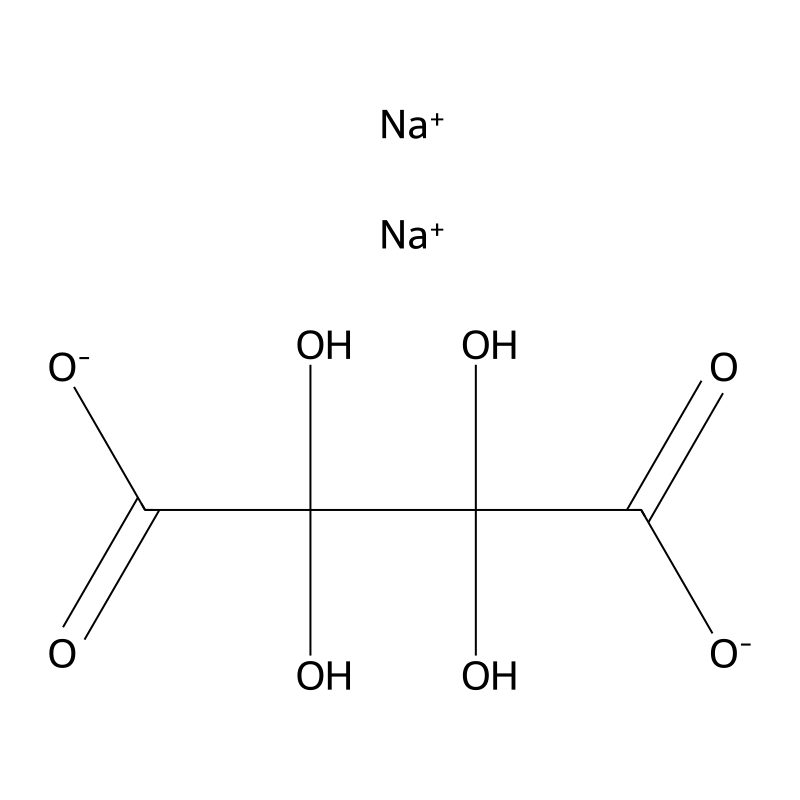

Disodium tetrahydroxysuccinate is an organic compound with the chemical formula CHNaO. It is a disodium salt of tetrahydroxysuccinic acid, which is derived from succinic acid. The compound features four hydroxyl groups and two sodium ions, contributing to its solubility in water and potential applications in various fields, including biochemistry and pharmaceuticals. Its structure can be represented as follows:

This compound is notable for its ability to act as a chelating agent and a buffering agent in bio

- Acid-Base Reactions: The hydroxyl groups can donate protons, allowing the compound to act as a weak acid.

- Chelation: The compound can form complexes with metal ions, which is crucial in biological systems for metal ion transport and storage.

- Esterification: Under acidic conditions, disodium tetrahydroxysuccinate can react with alcohols to form esters.

These reactions highlight its versatility in both synthetic and biological contexts.

The synthesis of disodium tetrahydroxysuccinate typically involves the following steps:

- Starting Material: Succinic acid is used as the primary starting material.

- Hydroxylation: Succinic acid undergoes hydroxylation to introduce hydroxyl groups at specific positions.

- Neutralization: The resulting tetrahydroxysuccinic acid is then neutralized with sodium hydroxide or sodium bicarbonate to form the disodium salt.

This method ensures high yields and purity of the final product.

Disodium tetrahydroxysuccinate has a variety of applications:

- Pharmaceuticals: Used as an excipient in drug formulations due to its buffering and chelating properties.

- Biochemical Research: Serves as a stabilizing agent in enzyme assays and other biochemical experiments.

- Agriculture: Employed as a chelator for micronutrients in fertilizers, enhancing nutrient availability to plants.

These applications underscore its importance across multiple industries.

Interaction studies involving disodium tetrahydroxysuccinate focus on its role as a chelator and stabilizer. Key findings include:

- Metal Ion Binding: Research indicates that disodium tetrahydroxysuccinate forms stable complexes with various metal ions, including calcium, magnesium, and iron, which are essential for numerous biological processes.

- Impact on Enzyme Activity: Studies show that the presence of this compound can enhance or inhibit enzyme activity depending on the metal ions involved, highlighting its dual role as a stabilizer and potential inhibitor.

These interactions are critical for understanding its biochemical functions.

Disodium tetrahydroxysuccinate shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Disodium succinate | CHNaO | Simple salt of succinic acid; less hydroxylation |

| Sodium citrate | CHNaO | Tricarboxylic acid; used widely as a food preservative |

| Ethylenediaminetetraacetic acid | CHNO | Stronger chelator; forms stable complexes with metals |

Uniqueness of Disodium Tetrahydroxysuccinate

Disodium tetrahydroxysuccinate is unique due to its four hydroxyl groups, which enhance its solubility and ability to stabilize metal ions compared to similar compounds. Its specific structure allows it to interact differently with biological systems, making it particularly effective in applications requiring both buffering and chelation.